

Technical Guide: *tert*-Butyl (1-amino-2-methylpropan-2-yl)carbamate

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Compound of Interest

Compound Name: *tert*-Butyl (1-amino-2-methylpropan-2-yl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

***tert*-Butyl (1-amino-2-methylpropan-2-yl)carbamate** is a key bifunctional organic molecule utilized extensively in medicinal chemistry and organic synthesis. Its structure incorporates a primary amine and a sterically hindered secondary amine protected by a *tert*-butoxycarbonyl (Boc) group. This arrangement makes it a valuable building block for introducing a 1,2-diamino-2-methylpropane moiety into more complex molecular architectures. The acid-labile nature of the Boc protecting group allows for selective deprotection under mild conditions, a crucial feature in multi-step synthetic pathways common in drug development.^[1] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in research.

Core Data and Properties

The physical and chemical properties of ***tert*-Butyl (1-amino-2-methylpropan-2-yl)carbamate** are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference(s)
Molecular Weight	188.27 g/mol	[2][3]
Molecular Formula	C ₉ H ₂₀ N ₂ O ₂	[2][3]
CAS Number	320581-09-7	[3]
IUPAC Name	tert-butyl N-(1-amino-2-methylpropan-2-yl)carbamate	
Canonical SMILES	CC(C)(CN)NC(=O)OC(C)(C)C	
Appearance	Expected to be a solid or oil	
Hydrogen Bond Donor Count	3	
Hydrogen Bond Acceptor Count	2	[2]
Rotatable Bond Count	4	

Note: Some physical properties like melting and boiling points are not readily available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The primary synthetic route to **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate** involves the selective mono-N-Boc protection of the less sterically hindered primary amine of 2-methylpropane-1,2-diamine. Due to the steric hindrance around the tertiary carbon bearing the other amino group, the reaction with di-tert-butyl dicarbonate (Boc₂O) preferentially occurs at the primary amine.[4]

Experimental Protocol: Selective Mono-Boc Protection of 2-Methylpropane-1,2-diamine

This protocol is adapted from general procedures for the selective mono-Boc protection of asymmetric diamines.[4][5]

Materials:

- 2-Methylpropane-1,2-diamine
- Di-tert-butyl dicarbonate (Boc_2O)
- Anhydrous Methanol (MeOH)
- Chlorotrimethylsilane (Me_3SiCl)
- Deionized Water
- Sodium Hydroxide (NaOH) solution (2N)
- Dichloromethane (CH_2Cl_2)
- Ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Standard glassware for extraction and work-up

Procedure:

- Preparation of the Mono-Protonated Diamine:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-methylpropane-1,2-diamine in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
 - Cool the solution to 0 °C using an ice bath.
 - Slowly add 1.0 equivalent of freshly distilled chlorotrimethylsilane (Me_3SiCl) dropwise to the stirred solution. Me_3SiCl reacts with methanol to generate anhydrous HCl in situ, which selectively protonates the more basic tertiary amine, sterically protecting it from reacting with Boc_2O .^{[5][6]}

- Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. A white precipitate of the hydrochloride salt may form.[\[5\]](#)
- Boc Protection:
 - To the reaction mixture, add a solution of 1.0 equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in a minimal amount of methanol.[\[5\]](#)
 - Add 1.0 mL of water and allow the reaction to stir at room temperature for 1 to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation:
 - Once the reaction is complete, dilute the mixture with deionized water and wash the aqueous layer with ether (2 x 75 mL for a 1g scale reaction) to remove any unreacted Boc₂O and other non-polar impurities.[\[5\]](#)
 - Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N NaOH solution. This deprotonates the ammonium salt and makes the product soluble in organic solvents.[\[5\]](#)
 - Extract the product from the basic aqueous layer into dichloromethane (3 x 50 mL for a 1g scale reaction).[\[5\]](#)
 - Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purification:
 - The resulting crude product, **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate**, can be purified further by column chromatography on silica gel if necessary.

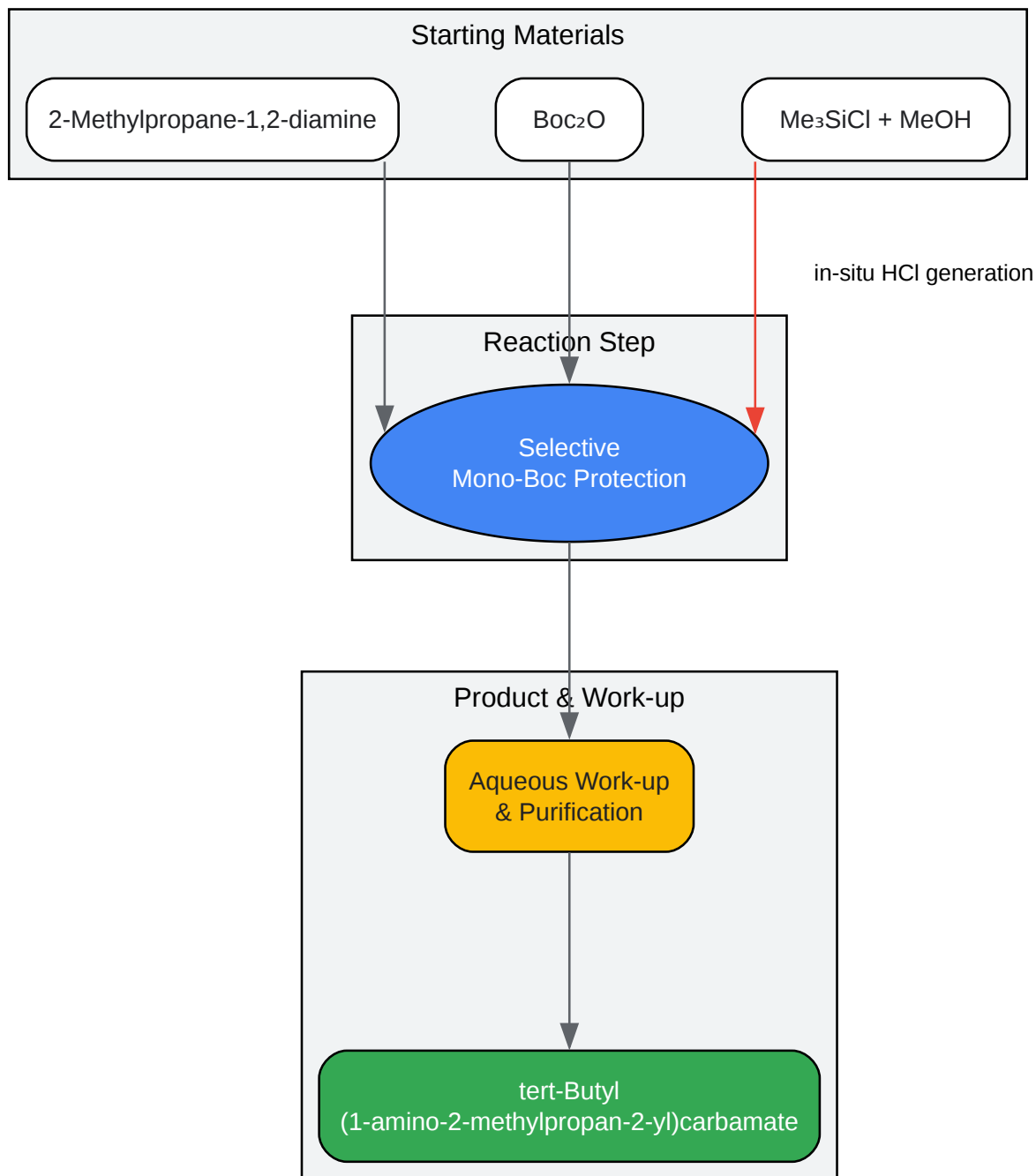
Applications in Research and Drug Development

The primary application of **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate** is as a specialized building block, or synthon, in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents.[\[1\]](#)

- **Introduction of Diamine Scaffolds:** It serves as a precursor for introducing the unique 1,2-diamino-2-methylpropane scaffold. This structural motif can be found in various biologically active compounds and can influence properties like solubility, basicity, and receptor binding.
- **Peptide Mimetics and Small Molecule Inhibitors:** The protected diamine structure is valuable for creating peptide mimetics or as a scaffold for kinase inhibitors and other targeted therapeutics. The primary amine can be used for amide bond formation or other coupling reactions, while the Boc-protected amine can be deprotected at a later synthetic stage for further functionalization.
- **Combinatorial Chemistry:** Its bifunctional nature, combined with the reliable chemistry of the Boc protecting group, makes it a suitable component for building combinatorial libraries for high-throughput screening in drug discovery programs. The carbamate group is a common structural motif in many approved drugs and is known to contribute to the biological activity of various compounds.^[7]

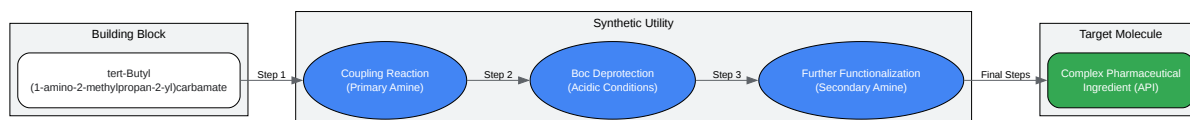
Diagrams

The following diagrams illustrate the synthesis workflow and the strategic role of **tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate** in chemical synthesis.



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Caption: Workflow for the synthesis of the target compound.



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Caption: Role as a versatile intermediate in drug development.

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